Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a prop-2-en-1-yl group, a methyl group, and a sulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate typically involves the reaction of 1-methyl-4-sulfanylpiperidine-3-carboxylic acid with prop-2-en-1-yl alcohol under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The prop-2-en-1-yl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group may interact with thiol-containing enzymes, modulating their activity. The piperidine ring can interact with neurotransmitter receptors, potentially affecting neurological functions. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Prop-2-en-1-yl 1-methyl-4-sulfanylpiperidine-3-carboxylate can be compared with other piperidine derivatives such as:
1-Methyl-4-sulfanylpiperidine-3-carboxylate: Lacks the prop-2-en-1-yl group, which may affect its reactivity and biological activity.
Prop-2-en-1-yl 1-methylpiperidine-3-carboxylate: Lacks the sulfanyl group, which may influence its chemical properties and interactions.
The presence of both the prop-2-en-1-yl and sulfanyl groups in this compound makes it unique and potentially more versatile in its applications.
Eigenschaften
CAS-Nummer |
59097-12-0 |
---|---|
Molekularformel |
C10H17NO2S |
Molekulargewicht |
215.31 g/mol |
IUPAC-Name |
prop-2-enyl 1-methyl-4-sulfanylpiperidine-3-carboxylate |
InChI |
InChI=1S/C10H17NO2S/c1-3-6-13-10(12)8-7-11(2)5-4-9(8)14/h3,8-9,14H,1,4-7H2,2H3 |
InChI-Schlüssel |
GOJMJALDDRBZSA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(C(C1)C(=O)OCC=C)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.